N-methylquipazine

Descripción general

Descripción

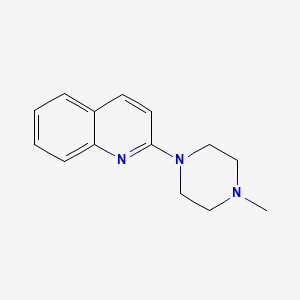

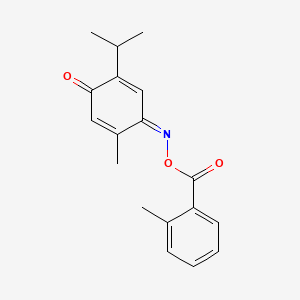

“N-methylquipazine” is an aminoquinoline that consists of quinoline in which the hydrogen at position 2 is substituted by a 4-methylpiperazin-1-yl group . It is a tertiary amine analog of quipazine .

Synthesis Analysis

The synthesis of N-methylquipazine involves radiochemical conversions with an efficiency of 79 ± 7%, based on the alkylating agent. The total synthesis time, including purification, is 40 to 45 minutes .

Molecular Structure Analysis

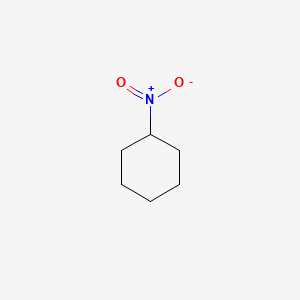

The molecular formula of N-methylquipazine is C14H17N3 . It has a molecular weight of 227.3049 . The structure of N-methylquipazine is represented by the SMILES notation: CN1CCN(CC1)c1ccc2ccccc2n1 .

Chemical Reactions Analysis

While specific chemical reactions involving N-methylquipazine are not detailed in the search results, it’s important to note that understanding the chemical reactions of a compound involves studying its interactions with various reagents and conditions .

Physical And Chemical Properties Analysis

The molecular weight of N-methylquipazine is 227.3049 . It has a molecular formula of C14H17N3 . More specific physical and chemical properties such as solubility, melting point, boiling point, etc., were not found in the search results.

Aplicaciones Científicas De Investigación

Serotonergic Agonist

N-methylquipazine is a serotonergic agonist . This means it has an affinity for serotonin receptors and can mimic the effects of serotonin by stimulating the physiological activity at the cell receptors . This property makes it useful in various fields of research and medicine.

Antidepressants

As a serotonergic agonist, N-methylquipazine can be used in the development of antidepressants . By mimicking the effects of serotonin, it can help regulate mood and social behavior, appetite and digestion, sleep, memory, and sexual desire and function, which are all factors that can be affected in depression.

Anxiolytics

N-methylquipazine’s ability to stimulate serotonin receptors also makes it a potential candidate for the development of anxiolytics . These are medications that inhibit anxiety by interacting with serotonin receptors in the brain.

Migraine Treatment

Serotonin agonists are used in the treatment of migraine disorders . N-methylquipazine, with its serotonergic agonist properties, could potentially be used in the development of new treatments for migraines.

Neurological Research

N-methylquipazine does not bind to 5-HT 1B sites , unlike quipazine. This makes it a useful tool in neurological research, particularly in studies focusing on the role and function of 5-HT 1B receptors in the brain.

Drug Delivery Systems

While there’s no direct evidence of N-methylquipazine being used in drug delivery systems, its structural properties and biological activity suggest potential in this area. For instance, other nanoparticles have been used as drug nanocarriers , and N-methylquipazine could potentially be explored in a similar context.

Nanomedicine

Again, while there’s no direct evidence of N-methylquipazine being used in nanomedicine, its properties suggest potential applications. For example, silver nanoparticles have been used in a broad range of applications, including as antimicrobial agents, biomedical device coatings, drug-delivery carriers, imaging probes, and diagnostic and optoelectronic platforms . N-methylquipazine could potentially be explored in similar contexts.

Oncology

The potential use of N-methylquipazine in oncology is speculative and based on the broader application of nanoparticles in cancer therapy . Its properties as a serotonergic agonist could potentially be harnessed in the development of new cancer therapies, although more research would be needed in this area.

Mecanismo De Acción

Target of Action

N-methylquipazine primarily targets the 5-HT3 receptors , a type of serotonin receptor . These receptors play a crucial role in the transmission of signals in the nervous system .

Mode of Action

As a 5-HT3 agonist , N-methylquipazine mimics the effects of serotonin by stimulating the physiological activity at the cell receptors . It has almost the same affinity for 5-HT3 sites as quipazine, another serotonergic agonist .

Biochemical Pathways

Given its role as a 5-ht3 agonist, it likely influences the serotonin system, which plays a key role in mood regulation, gastrointestinal motility, and other physiological processes .

Result of Action

The molecular and cellular effects of N-methylquipazine’s action are largely tied to its role as a 5-HT3 agonist. By stimulating these receptors, N-methylquipazine can influence a variety of physiological processes, potentially including mood regulation and gastrointestinal function .

Safety and Hazards

Direcciones Futuras

While specific future directions for N-methylquipazine research are not detailed in the search results, it’s worth noting that its role as a serotonergic agonist could make it a subject of interest in the field of neuroscience and pharmacology .

Relevant Papers

- "N-methylquipazine: carbon-11 labelling of the 5-HT3 agonist and in vivo evaluation of its biodistribution using PET" .

- "The characterization of the effect of locally applied N-methylquipazine, a 5-HT3 receptor agonist, on extracellular dopamine levels in the anterior medial prefrontal cortex in the rat: an in vivo microdialysis study" .

Propiedades

IUPAC Name |

2-(4-methylpiperazin-1-yl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3/c1-16-8-10-17(11-9-16)14-7-6-12-4-2-3-5-13(12)15-14/h2-7H,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMWNUXPSJQSSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8043731 | |

| Record name | N-Methylquipazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8043731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methylquipazine | |

CAS RN |

28614-26-8 | |

| Record name | N-Methylquipazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28614-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylquipazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028614268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylquipazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8043731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYLQUIPAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YV1ZIR6S0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does N-methylquipazine interact with its target and what are the downstream effects?

A1: N-methylquipazine (NMQ) is a putative 5-hydroxytryptamine3 (5-HT3) receptor agonist []. When locally applied in the anterior medial prefrontal cortex (AmPFc) of rats, NMQ increases extracellular dopamine (DA) levels in a concentration-dependent manner []. This effect is likely mediated by the activation of 5-HT3 receptors, as it is attenuated by the co-administration of tetrodotoxin, a sodium channel blocker that inhibits axonal impulse flow []. The increase in extracellular DA levels is also dependent on extracellular calcium, suggesting that NMQ triggers DA release through a calcium-dependent mechanism [].

Q2: What is known about the structure-activity relationship (SAR) of arylpiperazines like N-methylquipazine in relation to their 5-HT3 receptor activity?

A2: Comparative molecular field analysis (CoMFA) studies have been conducted on arylpiperazines, including NMQ, to understand the structural features influencing their 5-HT3 receptor antagonist activity []. These studies revealed that the protonated form of these molecules tends to yield better statistical models, suggesting the importance of charge distribution in their interaction with the 5-HT3 receptor []. Furthermore, the CoMFA models were able to predict the pKi values of NMQ and its analogues, highlighting the usefulness of such computational approaches in understanding SAR and guiding the design of novel 5-HT3 receptor ligands [].

Q3: Are there any known analytical methods for characterizing N-methylquipazine?

A3: While the provided abstracts do not detail specific analytical methods for N-methylquipazine itself, a closely related compound, 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde, has been characterized using X-ray crystallography []. This technique allowed researchers to determine the compound's crystal structure, revealing details about its bond lengths, angles, and conformation []. Such structural information is valuable for understanding the molecule's physicochemical properties and potential interactions with biological targets.

Q4: What are the potential applications of computational chemistry and modeling in studying compounds like N-methylquipazine?

A4: As demonstrated by the CoMFA studies on arylpiperazines [], computational chemistry tools can be valuable for investigating the SAR of these compounds. These methods can help identify key structural features that contribute to their binding affinity and selectivity towards the 5-HT3 receptor. Such information can then guide the design of novel molecules with improved potency, selectivity, or pharmacokinetic properties. Additionally, computational modeling techniques like molecular docking and molecular dynamics simulations can provide insights into the binding mode of these compounds to their target receptors at a molecular level.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(4-bromophenyl)-1-[2-(trifluoromethyl)phenyl]pyrrol-2-yl]propanoic Acid](/img/structure/B1678974.png)

![(2Z)-2-(5-bromo-2-methoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B1678976.png)